molecular formula C5H10O<br>C5H10O<br>CH3(CH2)3CHO B050692 Valeraldehyde CAS No. 110-62-3

Valeraldehyde

Cat. No.: B050692
CAS No.: 110-62-3
M. Wt: 86.13 g/mol
InChI Key: HGBOYTHUEUWSSQ-UHFFFAOYSA-N
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Description

Pentanal, also known as valeraldehyde, is an organic compound with the molecular formula C5H10O. It is classified as an alkyl aldehyde and is a colorless volatile liquid. Pentanal is characterized by its strong, acrid, and pungent odor, which can be described as fermented, bready, fruity, nutty, and berry-like .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Target of Action

Pentanal, also known as Valeraldehyde, primarily targets the protein cAMP-dependent protein kinase catalytic subunit alpha . This protein plays a crucial role in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.

Mode of Action

It’s known that pentanal belongs to the class of polyamines, compounds containing more than one amine group . These groups can interact with proteins, potentially altering their function or activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pentanal. For instance, its volatility and solubility in water suggest that it can be easily distributed in the environment, potentially affecting its bioavailability . Furthermore, its strong, pungent odor suggests that it may interact with olfactory receptors, potentially influencing its effects .

Biochemical Analysis

Biochemical Properties

Pentanal plays a significant role in various biochemical reactions. It is involved in the biosynthesis of butanol in bacteria, where it is converted to butanol at the expense of the NAD(P)H cofactor . This suggests that Pentanal interacts with enzymes such as butanol dehydrogenase . The nature of these interactions typically involves the transfer of a hydride ion from NAD(P)H to the carbonyl carbon of Pentanal, reducing it to an alcohol .

Cellular Effects

It has been suggested that Pentanal and similar aldehydes may cause cellular damage by reacting with cellular macromolecules . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Pentanal primarily involves its conversion to other compounds through enzymatic reactions. For instance, in the biosynthesis of butanol, Pentanal is reduced to butanol by the enzyme butanol dehydrogenase . This involves a binding interaction with the enzyme and the cofactor NAD(P)H, leading to the reduction of the carbonyl group in Pentanal to an alcohol group .

Dosage Effects in Animal Models

It is known that Pentanal is a volatile organic compound that can be toxic at high concentrations . Therefore, it is plausible that high doses of Pentanal could have adverse effects in animal models.

Metabolic Pathways

Pentanal is involved in the metabolic pathway of butanol biosynthesis in bacteria . In this pathway, Pentanal is reduced to butanol by the enzyme butanol dehydrogenase, with NAD(P)H acting as a cofactor . This suggests that Pentanal interacts with specific enzymes and cofactors in its metabolic pathway.

Comparison with Similar Compounds

    Butyraldehyde (C4H8O): Similar to pentanal but with one less carbon atom.

    Hexanal (C6H12O): Similar to pentanal but with one more carbon atom.

Uniqueness of Pentanal:

Pentanal is a versatile compound with significant applications in various fields, making it an important subject of study in both scientific research and industrial applications.

Properties

IUPAC Name

pentanal
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InChI

InChI=1S/C5H10O/c1-2-3-4-5-6/h5H,2-4H2,1H3
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InChI Key

HGBOYTHUEUWSSQ-UHFFFAOYSA-N
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Canonical SMILES

CCCCC=O
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Molecular Formula

C5H10O, Array
Record name VALERALDEHYDE
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DSSTOX Substance ID

DTXSID7021653
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Molecular Weight

86.13 g/mol
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Physical Description

Valeraldehyde appears as a colorless liquid. Slightly soluble in water and less dense than water. Flash point 54 °F. Vapors heavier than air. Used to make artificial flavorings and rubber., Liquid, Colorless liquid with a strong, acrid, pungent odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid, Colorless liquid with a strong, acrid, pungent odor.
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Boiling Point

216 to 217 °F at 760 mmHg (NTP, 1992), 103 °C, 102.00 to 103.00 °C. @ 760.00 mm Hg, 217 °F
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Flash Point

53.6 °F (NTP, 1992), 12 °C, 53.6 °F (Closed cup), 54 °F (12 °C) open cup, 12 °C o.c., 53.6 °F, 54 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, ethyl ether, SOL IN PROPYLENE GLYCOL; OILS, 1.35% in water, In water, 1.17X10+4 mg/L at 20 °C, 11.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.4 (moderate), 1 ml in 1 ml 95% alcohol (in ethanol), Slight
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Density

0.811 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8095 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.805-0.809, 0.811, 0.81
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), Relative vapor density (air = 1): 3, 3
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

50 mmHg at 77 °F (NTP, 1992), 26.0 [mmHg], 26 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 3.4, 26 mmHg
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Mechanism of Action

Many volatile organic compounds (VOCs) are significant environmental irritants that stimulate somatosensory nerve endings to produce pain and irritation. ...Intracellular calcium in cultured trigeminal ganglion neurons /was measured/ to characterize the cellular mechanisms and chemical structural determinants underlying sensitivity to VOCs. Trigeminal neurons responded to homologous series of alcohols (C4-C7) as well as saturated and unsaturated aldehydes in a concentration dependent manner. Ranked in terms of threshold to recruit neurons by compounds of the same carbon chain length, enaldehyde 20 carbon atoms did not inhibit GJIC. In the case of oleic and elaidic acid, orientation seemed important; however, after exposure to palmitoleic and palmitelaidic acid no differences were found. The most potent inhibitor of GJIC was linoleic acid, which inhibited GJIC by 75%. No correlation was found between degrees of unsaturation and ability to inhibit GJIC. Of the tested aldehydes, hexanal, propanal, butanal and 4-hydroxynonenal did significantly inhibit GJIC, while pentanal had no effect. Since modification of LDL was shown to be important in order for LDL to inhibit GJIC, these results show that fatty acids and their oxidative breakdown products may be of importance for the inhibition of GJIC by LDL.
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Color/Form

Liquid, Colorless liquid

CAS No.

110-62-3
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Melting Point

-132.7 °F (NTP, 1992), -91.5 °C, -92 °C, -91 °C, -132.7 °F, -133 °F
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Synthesis routes and methods

Procedure details

This example describes the process according to the invention for the aldol condensation of n-pentanal (n-valeraldehyde) to 2-propylheptenal (1+1 product), and the co-aldolization of n-pentanal with 2-methylbutanal to give the cross-product (1+2 product), 2-propyl-4-methylhexenal. The reactor used was, as in Example 3, a DN15 tube (internal diameter 17.3 mm) of length 4 m with a total volume of 9.11. About 50% of the total volume of the tubular reactor was filled with static mixers. In contrast to Example 3, the C5-aldehyde mixture reactant was not fed in upstream of the reactor, but instead into the NaOH circulation system upstream of the circulation pump according to FIG. 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-propylheptenal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valeraldehyde
Reactant of Route 2
Valeraldehyde
Reactant of Route 3
Valeraldehyde
Reactant of Route 4
Valeraldehyde
Reactant of Route 5
Reactant of Route 5
Valeraldehyde
Reactant of Route 6
Valeraldehyde
Customer
Q & A

Q1: What is the molecular formula and weight of valeraldehyde?

A1: this compound has a molecular formula of C5H10O and a molecular weight of 86.13 g/mol. []

Q2: How does this compound interact with collagen?

A2: this compound acts as a crosslinking agent for collagen stabilization. It forms covalent linkages with collagen's amino groups, increasing its thermal stability and resistance to collagenolytic activity. [] Molecular modeling studies revealed that this compound interacts with collagen through covalent bonding, hydrogen bonding, and electrostatic interactions. []

Q3: Can you elaborate on the spectroscopic data available for this compound?

A3: Theoretical spectroscopic properties of this compound have been studied using computational software like GAMESS. This includes infrared, ultraviolet-visible, Raman, and vibrational self-consistent field calculations. []

Q4: How does the presence of this compound affect the flotation of low-rank coal?

A4: Studies have shown that using a mixture of dodecane and this compound as a collector can enhance the flotation of low-rank coal. this compound interacts with hydrophilic sites on the coal surface via hydrogen bonding, promoting the adsorption of dodecane, a hydrophobic collector, at these sites. []

Q5: Is this compound stable in different environments?

A5: this compound can be degraded in the environment. While specific studies on its degradation pathways are limited in the provided research, its presence in air samples suggests volatility and potential for atmospheric reactions. []

Q6: How is this compound used in the synthesis of 2-propylheptanol?

A6: this compound can be converted to 2-propylheptanol through a two-step process involving self-condensation followed by hydrogenation. This reaction can be catalyzed by various materials, including TiO2 and Ni-IL/SiO2. [, ]

Q7: What factors influence the catalytic performance of n-valeraldehyde self-condensation to 2-propyl-2-heptenal using TiO2 catalysts?

A7: The conversion of n-valeraldehyde is correlated with the acid amount of the TiO2 catalyst, while the selectivity of 2-propyl-2-heptenal is associated with its base amount. Nano-TiO2 (anatase) exhibited the best catalytic performance, and its preparation conditions significantly influence its effectiveness. []

Q8: Have there been any computational studies on the adsorption of this compound?

A9: Density functional theory (DFT) calculations have been employed to study the adsorption of this compound onto metal-organic frameworks (MOFs) like UiO-66 and UiO-66-NH2. These simulations provide insights into the interactions between this compound and the MOFs, helping to explain their adsorption selectivity. [, ]

Q9: Does the structure of this compound influence its adsorption behavior onto MOFs?

A10: Yes, the length of the aliphatic chain in this compound affects its adsorption onto MOFs. For instance, the adsorption capacity of UiO-66-NH2 for aldehydes decreased with increasing chain length, indicating the influence of steric hindrance. []

Q10: How is this compound typically analyzed in environmental samples?

A11: this compound is commonly analyzed in air and other environmental matrices by gas chromatography coupled with mass spectrometry (GC/MS). This technique allows for the separation and quantification of this compound and other volatile organic compounds. [, ]

Q11: Are there alternative methods for analyzing this compound?

A12: Yes, this compound can also be determined using high-performance liquid chromatography (HPLC) after derivatization with 2,4-dinitrophenylhydrazine (DNPH). This method is particularly useful for analyzing carbonyl compounds in air and water samples. [, ]

Q12: Is this compound considered an environmental pollutant?

A13: this compound is classified as a volatile organic compound (VOC). VOC emissions contribute to the formation of ground-level ozone and particulate matter, which are significant air pollutants. []

Q13: What are the potential sources of this compound emissions into the environment?

A14: this compound can be emitted from various sources, including industrial processes, vehicle exhaust, and the degradation of organic matter. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.